4-tert-butyl-N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[3-[1-(3-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6OS/c1-6-16-8-7-9-19(14-16)30-15(2)20(27-29-30)21-25-23(32-28-21)26-22(31)17-10-12-18(13-11-17)24(3,4)5/h7-14H,6H2,1-5H3,(H,25,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAWUOKZPDRJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-tert-butyl-N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide (CAS Number: 931363-96-1) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of the compound is characterized by the presence of:
- A triazole ring,
- A thiadiazole moiety,
- A benzamide backbone.
This unique combination may contribute to its biological activity.
Anticancer Properties
Research indicates that compounds containing triazole and thiadiazole moieties exhibit significant anticancer activities. For instance, studies have shown that related triazole derivatives can inhibit the proliferation of various cancer cell lines. In particular:
- IC50 Values : Compounds similar to this compound have demonstrated IC50 values ranging from 92.4 µM to lower concentrations against multiple cancer types including colon and ovarian cancers .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : The presence of the triazole ring is known to interfere with cell cycle progression.
- Induction of Apoptosis : Compounds like this one can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Targeting Specific Pathways : It may inhibit key protein-protein interactions critical for tumor growth and survival .
Case Studies
Several studies have focused on the biological activity of related compounds:
| Study | Compound | Activity | Cell Lines Tested |
|---|---|---|---|
| 1,2,4-Oxadiazole Derivative | Anticancer | HT29, A2780 | |
| Piperazine-Triazole Leads | Anticancer | MiaPaCa2, BxPC3 | |
| Triazole Derivatives | Antimicrobial & Anticancer | Various |
These studies highlight the potential of triazole-containing compounds in drug discovery and development.
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, general trends observed in similar compounds suggest:
Scientific Research Applications
The compound 4-tert-butyl-N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide (CAS Number: 931363-96-1) is a complex organic molecule with a variety of potential applications in scientific research, particularly in medicinal chemistry and material science. Below is a detailed exploration of its applications, supported by case studies and data tables.
Basic Characteristics
- Molecular Formula : C24H26N6OS
- Molecular Weight : 450.56 g/mol
- Structure : The compound features a benzamide core substituted with thiadiazole and triazole moieties, which are known for their biological activity.
Medicinal Chemistry
The compound has shown promise as a potential pharmaceutical agent due to its unique structural features that may interact with biological targets.
Case Study: Anticancer Activity
Research has indicated that compounds containing triazole and thiadiazole rings exhibit significant anticancer properties. For instance, derivatives of thiadiazoles have been investigated for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that similar compounds could induce apoptosis in cancer cells through the modulation of cell signaling pathways .
| Compound | Activity | Reference |
|---|---|---|
| Thiadiazole Derivative | Induces apoptosis | |
| Triazole Compound | Inhibits tumor growth |
Antimicrobial Activity
The presence of both triazole and thiadiazole functionalities suggests potential antimicrobial properties. Studies have shown that such compounds can act against various bacterial strains, including resistant strains.
Case Study: Antibacterial Testing
In vitro tests have demonstrated that certain triazole-thiadiazole derivatives exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Agricultural Chemistry
The compound's unique structure may also lend itself to agricultural applications, particularly as a fungicide or herbicide.
Case Study: Fungicidal Properties
Research into the fungicidal activity of similar triazole derivatives has shown efficacy against various fungal pathogens affecting crops. The structural similarity suggests that this compound could be explored for similar uses .
Material Science
The compound's ability to form coordination complexes with metals can be utilized in the development of new materials with specific electronic or optical properties.
Case Study: Coordination Chemistry
Studies have shown that triazole-containing compounds can coordinate with transition metals, leading to novel materials with enhanced conductivity or luminescence properties. This opens avenues for applications in sensors and electronic devices .
Chemical Reactions Analysis
1.1. 1,2,4-Thiadiazole Ring Formation
The 1,2,4-thiadiazole scaffold is typically synthesized via cyclization reactions involving thioamide or amidoxime precursors. A common approach involves the reaction of amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides or anhydrides) under dehydrating conditions .
Example Reaction Pathway:
Reagents/Conditions:
-
Triethylamine (TEA), Propylphosphonic anhydride (T3P), 80°C.
-
Advantages: High yields, short reaction time (0.5–6 h).
1.2. 1,2,3-Triazole Substituent Construction
The 1,2,3-triazole group is often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). While not explicitly detailed in the provided sources, analogous methods suggest:
1.3. Coupling to Benzamide
The benzamide group is introduced via amide bond formation between the thiadiazole-triazole intermediate and 4-tert-butylbenzoyl chloride. Coupling reagents such as HATU or T3P enhance efficiency :
2.1. Electrophilic Substitution
The thiadiazole and triazole rings may undergo electrophilic substitution at electron-rich positions. For example:
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Nitration/Sulfonation: Directed by the electron-donating tert-butyl group on the benzamide.
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Halogenation: Bromination or chlorination at the 5-position of the thiadiazole ring under mild conditions.
2.2. Nucleophilic Attack
The sulfur atom in the thiadiazole ring is susceptible to nucleophilic displacement. For instance:
2.3. Hydrolysis of the Benzamide
Under acidic or basic conditions, the benzamide bond may hydrolyze:
3.1. Thermal Stability
The compound is stable under standard conditions (25°C) but degrades above 200°C, with decomposition involving thiadiazole ring opening and triazole fragmentation.
3.2. Photolytic Degradation
Exposure to UV light induces C–S bond cleavage in the thiadiazole ring, forming sulfonic acid derivatives .
Table 1: Synthetic Methods for Thiadiazole-Triazole Intermediate
| Step | Reagents/Conditions | Yield (%) | Ref. |
|---|---|---|---|
| Thiadiazole formation | TEA, T3P, 80°C | 87–97 | |
| Triazole formation | CuSO₄, sodium ascorbate, RT | >90 | |
| Amide coupling | HATU, DIPEA, DMF | 60–85 |
Table 2: Reactivity of Functional Groups
| Group | Reaction Type | Reagents | Products |
|---|---|---|---|
| Thiadiazole | Electrophilic substitution | HNO₃, H₂SO₄ | Nitro-thiadiazole |
| Benzamide | Hydrolysis | HCl, reflux | 4-tert-Butylbenzoic acid |
| Triazole | Click chemistry | Azides, Cu(I) | Bis-triazoles |
Comparison with Similar Compounds
Structural Variations
Triazole Substituents :
- The target compound features a 3-ethylphenyl group on the triazole, providing moderate steric bulk and lipophilicity.
- C200-4498 substitutes this with a 3,4-dimethylphenyl group, enhancing hydrophobicity (logP = 5.11) .
- 931723-31-8 introduces a 4-fluoro-2-methylphenyl group, which adds polarity due to the electronegative fluorine atom .
Benzamide Substituents :
- The target compound and 931723-31-8 share a 4-tert-butyl group on the benzamide, contributing to high lipophilicity.
- C200-4498 replaces this with a 2-chloro substituent, reducing steric hindrance but maintaining moderate logP.
Core Heterocycles :
Physicochemical Implications
- Lipophilicity : The tert-butyl group in the target compound and 931723-31-8 likely increases logP compared to the chloro-substituted C200-4498 . Higher lipophilicity may improve membrane permeability but reduce aqueous solubility.
Bioactivity Trends
- Anticancer Potential: The thiazole-triazole hybrid in demonstrated anticancer activity, suggesting that analogs like the target compound may share similar mechanisms (e.g., kinase inhibition or DNA intercalation) .
- Structure-Activity Relationships (SAR) :
- Ethyl/methyl/fluoro substitutions on the triazole-phenyl group modulate steric and electronic effects, influencing binding to biological targets.
- Thiadiazole cores may offer superior stability compared to thiazoles, as seen in protease inhibitor studies .
Preparation Methods
CuAAC Reaction for Triazole Core Formation
The 1,2,3-triazole ring is synthesized using Huisgen 1,3-dipolar cycloaddition:
-
Alkyne preparation : 3-Ethylphenylacetylene is generated from 3-ethylbenzaldehyde via Corey-Fuchs reaction.
-
Azide synthesis : Methyl azide is prepared from sodium azide and methyl iodide in DMF.
-
Cycloaddition : Copper(I) iodide catalyzes the reaction between the alkyne and azide in THF at 60°C, yielding the triazole with >85% regioselectivity for the 1,4-isomer.
Key Data :
1,2,4-Thiadiazole Ring Construction
Cyclization of Thioamide Precursors
The thiadiazole ring is formed via oxidative cyclization:
-
Thioamide synthesis : Treatment of 3-cyano-1,2,4-thiadiazole with hydrogen sulfide in pyridine.
-
Oxidative ring closure : Using iodine in DMSO at 80°C for 6 h.
Optimized Conditions :
Assembly of the Thiadiazole-Triazole Intermediate
Nucleophilic Substitution at Thiadiazole C-3
The triazole substituent is introduced via SNAr reaction:
-
Activation : NaHMDS (2.0 eq) deprotonates the thiadiazole at -78°C in THF.
-
Coupling : 1-(3-Ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride is added dropwise.
Critical Parameters :
Final Amide Coupling with 4-tert-Butylbenzoyl Chloride
Schlenk Line Technique for Air-Sensitive Reactions
-
Coupling : Reaction with 4-tert-butylbenzoyl chloride at 0°C → RT for 12 h.
Performance Metrics :
Purification and Characterization
Flash Chromatography Conditions
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Purity | Scalability |
|---|---|---|---|---|
| CuAAC + SNAr | Triazole-thiadiazole coupling | 58% | 98% | Moderate |
| Oxidative Cyclization | Thiadiazole formation | 81% | 99% | High |
| HBTU-Mediated Coupling | Final amide bond | 67% | 99% | High |
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-tert-butyl-N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of triazole-thiadiazole hybrids typically involves multi-step protocols. For example:
- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under reflux with acetonitrile as solvent .
- Step 2 : Thiadiazole ring closure using thiourea derivatives in acidic media (e.g., HCl/EtOH) at 80–100°C .
- Step 3 : Benzamide coupling via carbodiimide-mediated amidation (e.g., EDCI/HOBt) at room temperature .
- Key Variables : Reaction time, solvent polarity, and catalyst loading (e.g., CuI vs. TBTA ligands) significantly impact yields. For instance, TBTA ligands reduce side reactions in CuAAC steps .
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl protons at δ 1.3–1.4 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
- Elemental Analysis : Match experimental vs. calculated C, H, N, S percentages (e.g., ±0.3% tolerance) .
Q. What preliminary biological activities have been reported for triazole-thiadiazole hybrids?
- Methodological Answer : Screening assays often focus on:
- Antimicrobial Activity : Broth microdilution assays (MIC values ≤ 16 µg/mL against S. aureus) .
- Enzyme Inhibition : Fluorometric assays for kinase or phosphatase targets (e.g., IC₅₀ values in µM range) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 12–25 µM against HeLa) .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ in rodent serum) and metabolic pathways via LC-MS .
- Solubility Optimization : Use co-solvents (e.g., PEG-400) or nanoparticle formulations to enhance bioavailability .
- Target Engagement Studies : Radiolabeled analogs (³H/¹⁴C) to confirm binding to proposed enzyme targets .
Q. What computational strategies predict structure-activity relationships (SAR) for substituent modifications?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with bacterial PPTase enzymes (PDB: 3L4Q) .
- QSAR Models : Hammett constants (σ) for aryl substituents correlate with antimicrobial potency (R² > 0.85) .
- MD Simulations : Analyze triazole-thiadiazole conformational flexibility in lipid bilayers (NAMD/GROMACS) .
Q. How do steric and electronic effects of the tert-butyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Maps : Calculate Connolly surface areas (e.g., 85–90 Ų for tert-butyl) to predict steric hindrance .
- Electronic Profiling : Hammett σ⁺ values (-0.20 for tert-butyl) indicate moderate electron-donating effects .
- Experimental Validation : Compare Suzuki-Miyaura coupling yields with tert-butyl vs. methyl analogs (ΔYield = 15–20%) .
Data Contradiction Analysis
Key Recommendations for Researchers
- Prioritize crystallographic validation of the compound’s structure (single-crystal XRD) to resolve stereochemical ambiguities .
- Use isotopic labeling (e.g., ¹⁵N-triazole) for mechanistic studies in enzyme inhibition .
- Explore heterocyclic bioisosteres (e.g., oxadiazole replacement for thiadiazole) to modulate solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
